2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol
Overview
Description
“2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C8H9N3O2S . It is a derivative of thiazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in various studies . A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . An environmentally friendly and highly efficient multicomponent one-pot method has been developed for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” includes a thiazolo[4,5-b]pyridine core, which is a fused ring system combining a thiazole and a pyridine . The compound also contains an ethylamino group and two hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving thiazolo[4,5-b]pyridine derivatives have been studied in the context of their synthesis . These reactions often involve the use of hydrazonoyl halides and other reagents .Scientific Research Applications
Herbicidal Activity : Derivatives of thiazolo[4,5-b]pyridine, similar to 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol, have been synthesized and shown to exhibit auxin-like herbicidal symptoms. These compounds were more active on dicotyledonous than on monocotyledonous species (Hegde & Mahoney, 1993).
Anticancer Activity : Thiazolo[4,5-b]pyridines have shown promising anticancer activity across a range of cancer cell lines. This suggests potential for these compounds, including 2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol, in cancer research (Altug et al., 2011).
Anti-Inflammatory and Antioxidant Activities : Novel thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant activities. These compounds showed significant effects in in vivo and in vitro tests, indicating their potential as therapeutic agents (Chaban et al., 2019).
Antitumor Activity : Thiazolo[4,5-b]pyridines have been synthesized and evaluated for their antitumor activity in vitro on several tumor cell lines, showing promising results for future drug development (Chaban et al., 2012).
Antifungal Properties : Certain thiazolo[4,5-b]pyridine derivatives have been tested and shown antifungal properties, indicating potential use in combating fungal infections (al-Thebeiti, 2000).
Antibacterial Activity : Some thiazolo[4,5-b]pyridine derivatives have been synthesized and tested for their antibacterial activity, showing effectiveness against various bacterial strains (Song et al., 2017).
Future Directions
The future directions for research on “2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol” and related compounds could include further exploration of their potential as anticancer agents , as well as investigation into other potential biological activities. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
properties
IUPAC Name |
2-(ethylamino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-2-9-8-11-7-6(14-8)4(12)3-5(13)10-7/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYAPJYCANBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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